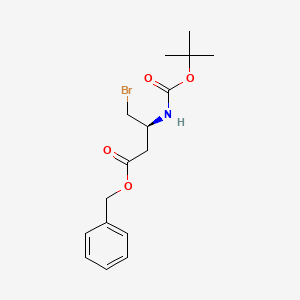

Benzyl (S)-3-(Boc-amino)-4-bromobutanoate

Description

Benzyl (S)-3-(Boc-amino)-4-bromobutanoate is a chiral organic compound featuring a Boc (tert-butoxycarbonyl)-protected amino group at the (S)-configured third carbon of a butanoate backbone, a bromine atom at the fourth carbon, and a benzyl ester group. The Boc group enhances stability during synthetic processes, while the benzyl ester aids in solubility and selective deprotection strategies .

Properties

IUPAC Name |

benzyl (3S)-4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(10-17)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVVYFFXZJUYBF-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-3-(Boc-amino)-4-bromobutanoate typically involves the protection of an amino acid derivative with a Boc group, followed by bromination and esterification. A common synthetic route includes:

Protection of the amino group: The amino group of an amino acid derivative is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.

Bromination: The protected amino acid is then subjected to bromination using reagents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).

Esterification: The brominated intermediate is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of Benzyl (S)-3-(Boc-amino)-4-bromobutanoate follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in Benzyl (S)-3-(Boc-amino)-4-bromobutanoate can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA), yielding the free amine.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in solvents such as dimethylformamide (DMF) or acetonitrile.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Major Products Formed:

Substitution: Formation of azido or thiol derivatives.

Deprotection: Formation of the free amine derivative.

Scientific Research Applications

Benzyl (S)-3-(Boc-amino)-4-bromobutanoate is widely used in scientific research due to its versatility:

Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: In the preparation of biologically active compounds and as a building block in the synthesis of enzyme inhibitors.

Medicine: Potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-3-(Boc-amino)-4-bromobutanoate primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with Boc-protected amines and esters from the Kanto Reagents catalog and conformational studies:

Table 1: Key Structural and Commercial Properties

Key Observations :

- Backbone Differences: Unlike cyclic amines (pyrrolidine, piperidine) in the Kanto catalog, the target compound has a linear butanoate chain. This linearity may enhance flexibility in synthetic applications, such as coupling with amino acids or nucleophiles .

- Substituent Effects: The bromine atom in the target compound distinguishes it from the cataloged analogs, which lack halogens.

- Price and Purity: Piperidine derivatives (e.g., 1-N-Boc-3-aminopiperidine) are significantly more expensive (¥22,000/5g) than pyrrolidine analogs (¥5,500/1g), likely due to synthetic complexity or hazardous handling requirements .

Conformational and Reactivity Insights

highlights conformational preferences in Boc-protected benzyl derivatives. In Boc-benzylserinol derivatives, the Boc group induces minimal ΔδPM (chemical shift difference) but stabilizes specific conformers due to steric bulk. For Benzyl (S)-3-(Boc-amino)-4-bromobutanoate:

- The benzyl ester and Boc-amino groups may compete for conformational dominance, similar to compound 83 in , where the benzylether group caused a ΔδPM drop of -0.04 ppm .

- The bromine atom could further restrict rotational freedom, favoring conformers that align with synthetic pathways requiring stereochemical precision.

Biological Activity

Benzyl (S)-3-(Boc-amino)-4-bromobutanoate is a synthetic compound with notable structural features, including a bromobutanoate moiety and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention in medicinal chemistry due to its potential applications as a building block in drug development and organic synthesis. Understanding its biological activity is crucial for optimizing its use in therapeutic contexts.

Chemical Structure and Properties

The structural formula of Benzyl (S)-3-(Boc-amino)-4-bromobutanoate is represented as C16H22BrNO4. The presence of the bromine atom is particularly significant, as it can enhance the compound's interaction with biological targets, potentially influencing its pharmacological profile.

The biological activity of Benzyl (S)-3-(Boc-amino)-4-bromobutanoate is largely dependent on its structural modifications. Similar compounds have demonstrated potential as enzyme inhibitors and therapeutic agents. The functional groups present in this compound play a pivotal role in determining its reactivity and binding affinity to various biological targets.

Comparative Analysis with Related Compounds

A comparison of Benzyl (S)-3-(Boc-amino)-4-bromobutanoate with structurally similar compounds reveals distinct properties that influence their biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl 3-Amino-4-bromobutanoate | Lacks Boc protection | More reactive due to unprotected amine |

| Methyl (S)-3-(Boc-amino)-4-bromobutanoate | Methyl ester instead of benzyl ester | Different solubility and reactivity profiles |

| Ethyl (S)-3-(Boc-amino)-4-bromobutanoate | Ethyl ester instead of benzyl ester | Altered lipophilicity affecting biological activity |

| Benzyl (S)-3-(amino)-4-bromobutanoate | No Boc protection | Increased reactivity due to free amino group |

This table highlights how variations in structure can lead to significant differences in biological activity, making Benzyl (S)-3-(Boc-amino)-4-bromobutanoate particularly valuable for specific applications in drug design and synthesis.

Biological Activity Studies

Recent studies have focused on the pharmacological potential of Benzyl (S)-3-(Boc-amino)-4-bromobutanoate, particularly its efficacy as an enzyme inhibitor. For instance, compounds with similar structures have been evaluated for their antiproliferative activities against various cancer cell lines. In vitro assays indicated that modifications to the bromine position can affect the compound's potency against human leukemia and melanoma cell lines .

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative activity of various derivatives, it was found that halogenated compounds exhibited enhanced biological activity compared to their non-halogenated counterparts. Specifically, the presence of bromine was associated with improved efficacy against tumor cells, suggesting that Benzyl (S)-3-(Boc-amino)-4-bromobutanoate may also possess similar properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.